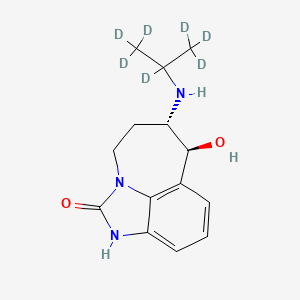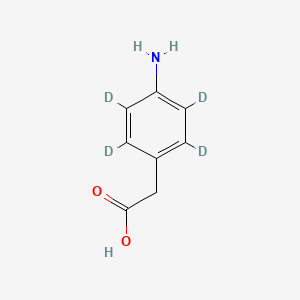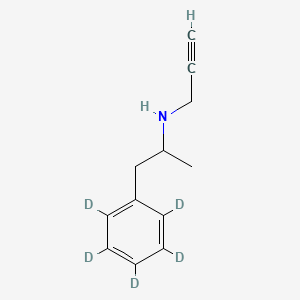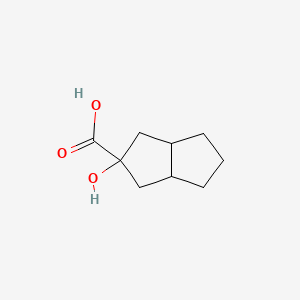
4-Chlorobenzene-d4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorobenzene-d4-sulfonamide is a deuterated compound with the molecular formula C6H2D4ClNO2S and a molecular weight of 195.66 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology. The presence of deuterium atoms makes it valuable for various analytical and experimental purposes, including studies involving stable isotope labeling.
Mécanisme D'action
Target of Action
4-Chlorobenzene-d4-sulfonamide, like other sulfonamides, primarily targets bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The compound’s structural similarity to PABA allows it to bind to the enzyme’s active site, preventing PABA from binding and thus inhibiting the synthesis of folic acid . This results in the inability of bacteria to replicate, thereby inhibiting their growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the compound disrupts the production of folic acid, a vital cofactor for enzymes involved in the synthesis of nucleic acids and amino acids . This disruption affects the downstream effects of these pathways, including DNA replication, transcription, and protein synthesis, ultimately leading to bacterial growth inhibition .
Pharmacokinetics
They are distributed throughout the body and are metabolized mainly by the liver . Excretion occurs through the kidneys . These properties impact the bioavailability of the compound, influencing its therapeutic effectiveness .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of folic acid synthesis, leading to a decrease in the availability of essential cofactors for nucleic acid and protein synthesis . On a cellular level, this results in the inhibition of bacterial growth and replication .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other substances in the environment.
Méthodes De Préparation
The synthesis of 4-Chlorobenzene-d4-sulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with deuterated ammonia or a deuterated amine in the presence of a base . The reaction conditions often include:
Reagents: 4-chlorobenzenesulfonyl chloride, deuterated ammonia or deuterated amine, and a base (e.g., sodium hydroxide or potassium carbonate).
Solvent: Common solvents include dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production: Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
4-Chlorobenzene-d4-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride. The reactions are often carried out under controlled temperatures and in appropriate solvents.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield 4-chlorobenzenesulfonic acid, while reduction may produce 4-chlorobenzenamine.
Applications De Recherche Scientifique
4-Chlorobenzene-d4-sulfonamide has a wide range of applications in scientific research :
Chemistry: It is used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: The compound is employed in metabolic studies to trace biochemical pathways.
Medicine: It serves as a reference standard in pharmacokinetic studies and drug metabolism research.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other deuterated compounds.
Comparaison Avec Des Composés Similaires
4-Chlorobenzene-d4-sulfonamide can be compared with other similar compounds, such as:
4-Chlorobenzenesulfonamide: The non-deuterated version, which has similar chemical properties but lacks the isotope labeling benefits.
Sulfonimidates: These compounds have a sulfur (VI) center and are used as intermediates in the synthesis of other sulfur-containing compounds.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in analytical and experimental applications.
Propriétés
IUPAC Name |
4-chloro-2,3,5,6-tetradeuteriobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10)/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHDJHHNEURCNV-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1S(=O)(=O)N)[2H])[2H])Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675749 |
Source


|
| Record name | 4-Chloro(~2~H_4_)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
544686-14-8 |
Source


|
| Record name | 4-Chloro(~2~H_4_)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(?S)-5-[(Dimethylamino)sulfonyl]-?-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-8-hydroxy-2-quinolinepropanoic Acid](/img/structure/B563933.png)










